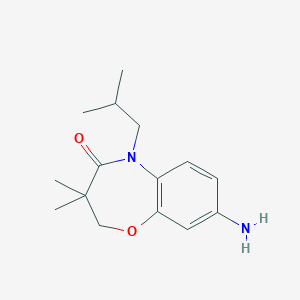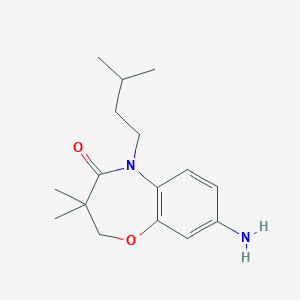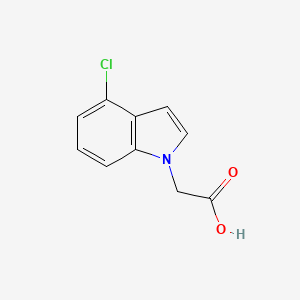
(4-chloro-1H-indol-1-yl)acetic acid
Descripción general
Descripción
“(4-chloro-1H-indol-1-yl)acetic acid” is an organic compound that functions as a plant hormone . It is a member of the class of compounds known as auxins and a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .
Synthesis Analysis
In Pisum sativum, the biosynthesis of 4-Cl-IAA diverges from IAA biosynthesis when the amino acid tryptophan is chlorinated to form 4-chlorotryptophan (4-Cl-Trp); the biosynthesis of 4-Cl-IAA then precedes parallel to that of IAA .Molecular Structure Analysis
The molecular formula of “(4-chloro-1H-indol-1-yl)acetic acid” is C10H8ClNO2 . The structure of this compound can be represented by the SMILES string: Clc1cccc2c1c(c[nH]2)CC(=O)O .Physical And Chemical Properties Analysis
“(4-chloro-1H-indol-1-yl)acetic acid” has a molar mass of 209.63 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives :
- (4-Chloro-1H-indol-1-yl)acetic acid, as a bifunctional formyl-acid, is prepared and used in a one-pot, three-component Ugi reaction to yield novel substituted indoloketopiperazine derivatives, showcasing its versatility in chemical synthesis (Ghandi, 2012).
- The compound finds utility in the synthesis of unique molecules bearing the indole nucleus, known for diverse biological properties like anti-tumor and anti-inflammatory activities, indicating its importance in pharmaceutical research (Geetha, 2019).
- It's involved in the synthesis of complex molecules with potential biological activities, as demonstrated in the preparation of compounds like 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide, which are then characterized and evaluated for antimicrobial activities (Muralikrishna, 2014).
Biological Activities and Applications :
- Synthesis of 4-Chloroindole-3-acetic acid and its esters from 2-chloro-6-nitrotoluene leads to compounds that demonstrate significant biological activities, such as promoting root formation in plant cuttings, indicating its potential use in agriculture and plant biotechnology (Katayama, 2000).
- The molecule serves as a precursor for the synthesis of novel oxadiazole derivatives with promising urease inhibitory activities, highlighting its potential in the development of new therapeutic agents (Nazir, 2018).
- It is used to synthesize indole-3-acetic acid analogues with significant antioxidant activities, underscoring its role in the development of potential antioxidant agents (Naik, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chloroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLASXUJLCUSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-indol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



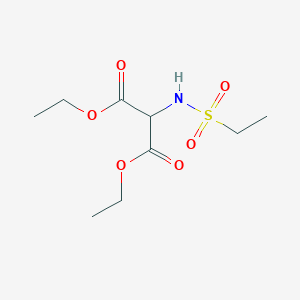
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
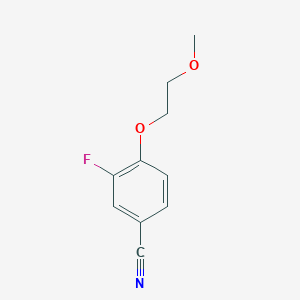
amine](/img/structure/B1438930.png)
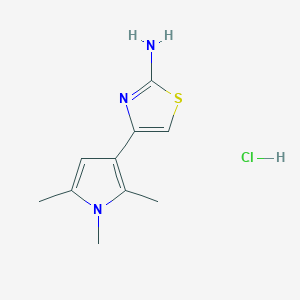

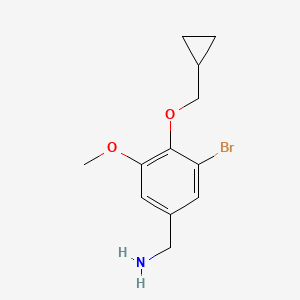
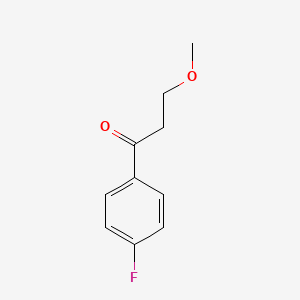
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
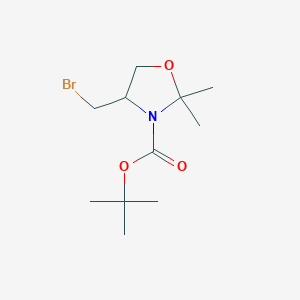
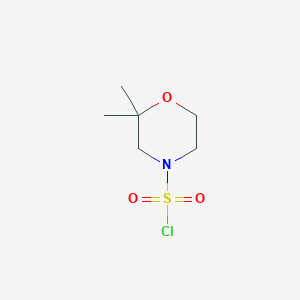
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
